molecular formula C6H3ClF2OS B14861991 5-(Difluoromethyl)thiophene-2-carbonyl chloride

5-(Difluoromethyl)thiophene-2-carbonyl chloride

Cat. No.: B14861991
M. Wt: 196.60 g/mol
InChI Key: UCWYZGBLCBOZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)thiophene-2-carbonyl chloride: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)thiophene-2-carbonyl chloride can be achieved through several methods. One common approach involves the halogen dance reaction, which is utilized for the preparation of iodothiophenes. Starting from dihalo-substituted thiophenes, derivatives such as aldehydes, acids, and 2,5-diiodothiophenes can be obtained . Another method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the thiophene ring .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, difluoromethylation, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)thiophene-2-carbonyl chloride involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the difluoromethyl group and the carbonyl chloride group in 5-(Difluoromethyl)thiophene-2-carbonyl chloride makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H3ClF2OS

Molecular Weight

196.60 g/mol

IUPAC Name

5-(difluoromethyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C6H3ClF2OS/c7-5(10)3-1-2-4(11-3)6(8)9/h1-2,6H

InChI Key

UCWYZGBLCBOZNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.